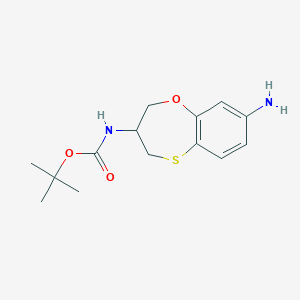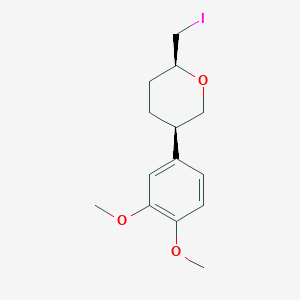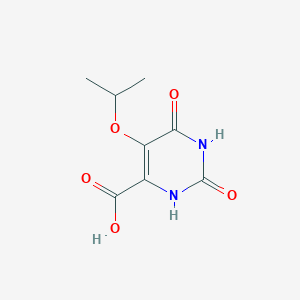
2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Propan-2-yloxy Group: This step involves the alkylation of the pyrimidine ring with isopropyl alcohol in the presence of a suitable base.
Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the dioxo groups and the carboxylation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, alcohols in the presence of a base.
Major Products
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with hydroxyl groups replacing the dioxo groups.
Substituted Derivatives: Compounds with different alkoxy groups replacing the propan-2-yloxy group.
科学研究应用
2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its structural similarity to biological pyrimidines.
作用机制
The mechanism of action of 2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by mimicking the natural substrates or binding to the active site.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
相似化合物的比较
Similar Compounds
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Lacks the propan-2-yloxy group.
5-(Propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Lacks the dioxo groups.
Uniqueness
2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to the presence of both the dioxo groups and the propan-2-yloxy group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C8H10N2O5 |
|---|---|
分子量 |
214.18 g/mol |
IUPAC 名称 |
2,4-dioxo-5-propan-2-yloxy-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H10N2O5/c1-3(2)15-5-4(7(12)13)9-8(14)10-6(5)11/h3H,1-2H3,(H,12,13)(H2,9,10,11,14) |
InChI 键 |
GZYTUZPPKNAPHB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(NC(=O)NC1=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13218861.png)

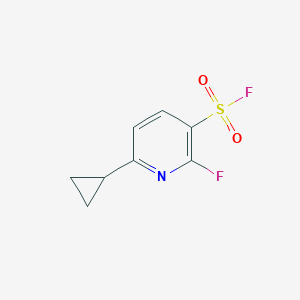
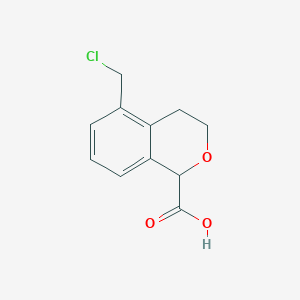


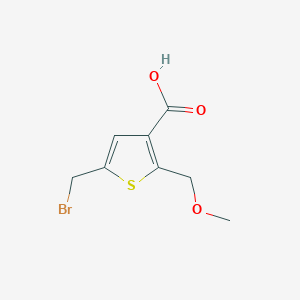

![Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13218907.png)
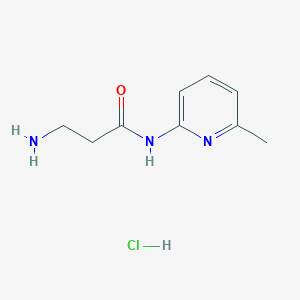
![1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13218914.png)

